molecular formula C9H13NO3S B3157957 2-[(4-Methoxyphenyl)sulfonyl]ethanamine CAS No. 854248-46-7

2-[(4-Methoxyphenyl)sulfonyl]ethanamine

Cat. No.: B3157957
CAS No.: 854248-46-7
M. Wt: 215.27 g/mol
InChI Key: QFEHAAZKPDZYLG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-[(4-Methoxyphenyl)sulfonyl]ethanamine” is C9H13NO3S . The average mass is 215.269 Da and the monoisotopic mass is 215.061615 Da .


Physical and Chemical Properties Analysis

The physical form of “this compound” is a powder . The storage temperature is room temperature .

Scientific Research Applications

Pharmaceutical Applications and Impurity Analysis

Sulfonamides and their derivatives, including compounds containing sulfonyl groups, are significant due to their broad biological activities, such as antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Research highlights the importance of sulfonyl and sulfonamide groups in medicinal chemistry for the planning and development of new drugs, emphasizing their potential in antitumor applications. Novel synthesis methods for omeprazole, a proton pump inhibitor with a similar sulfonyl function, and its pharmaceutical impurities, demonstrate the critical role of sulfonyl groups in developing and analyzing pharmaceuticals (Saini et al., 2019; Azevedo-Barbosa et al., 2020).

Environmental Safety and Surfactant Analysis

Studies on the environmental safety of surfactants, including those with sulfonyl-related structures, have compiled extensive data on their fate, toxicity, and biodegradation. These insights are crucial for assessing the ecological impact of widely used chemicals in personal care and cleaning products, demonstrating a comprehensive approach to environmental risk assessments (Cowan-Ellsberry et al., 2014).

Analytical Methods for Sulfonamides

The development and refinement of analytical methods for sulfonamides, compounds related to 2-[(4-Methoxyphenyl)sulfonyl]ethanamine, have been a focus of research. These methods are essential for quality control in pharmaceuticals, environmental monitoring, and food safety. Advances in techniques such as capillary electrophoresis demonstrate the ongoing need for precise, sensitive analysis of sulfonamide compounds and their derivatives in various samples (Hoff & Kist, 2009).

Biochemical Analysis

Biochemical Properties

2-[(4-Methoxyphenyl)sulfonyl]ethanamine plays a significant role in biochemical reactions. It interacts with enzymes such as monoamine oxidase, which catalyzes the deamination of tyramine and tryptamine . This interaction inhibits the enzyme’s activity, leading to an accumulation of these amines. Additionally, this compound is used as a precursor for the synthesis of other organic compounds through alkylation reactions . These interactions highlight the compound’s importance in biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of monoamine oxidase, leading to changes in the levels of neurotransmitters such as serotonin and dopamine . These changes can impact cell signaling pathways and gene expression, ultimately affecting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of monoamine oxidase, inhibiting its activity and preventing the deamination of amines . This inhibition leads to an accumulation of amines, which can affect various physiological processes. Additionally, this compound may interact with other enzymes and proteins, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function may vary depending on the experimental conditions and the duration of exposure. In vitro and in vivo studies have provided insights into the temporal effects of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of monoamine oxidase and the subsequent accumulation of neurotransmitters . At higher doses, it may cause toxic or adverse effects, including oxidative stress and inflammation . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase, which plays a crucial role in the metabolism of amines . The compound’s interaction with these enzymes can affect metabolic flux and metabolite levels, leading to changes in physiological processes. Understanding the metabolic pathways of this compound is essential for elucidating its role in biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important aspects of its biochemical properties. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific tissues, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for understanding its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can impact its interactions with biomolecules and its overall effects on cellular processes.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-13-8-2-4-9(5-3-8)14(11,12)7-6-10/h2-5H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEHAAZKPDZYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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